JNJ-27141491

Description

Propriétés

Formule moléculaire |

C17H15F2N3O3S |

|---|---|

Poids moléculaire |

379.4 g/mol |

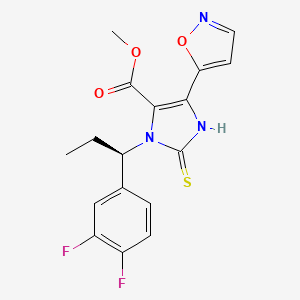

Nom IUPAC |

methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C17H15F2N3O3S/c1-3-12(9-4-5-10(18)11(19)8-9)22-15(16(23)24-2)14(21-17(22)26)13-6-7-20-25-13/h4-8,12H,3H2,1-2H3,(H,21,26)/t12-/m1/s1 |

Clé InChI |

SYARXICKXVXWNA-GFCCVEGCSA-N |

SMILES isomérique |

CC[C@H](C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC |

SMILES canonique |

CCC(C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC |

Synonymes |

((S)-3-(3,4-difluorophenyl)-propyl)-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester JNJ-27141491 JNJ27141491 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-27141491, a Noncompetitive Antagonist of CCR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-27141491 is a potent, selective, and orally active small molecule that functions as a noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] Its mechanism of action centers on the allosteric inhibition of CCR2, thereby blocking the downstream signaling cascades initiated by the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2). This inhibitory action effectively curtails the recruitment of inflammatory leukocytes, particularly monocytes, to sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects in key in vitro functional assays, presenting quantitative data in a structured format, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: Noncompetitive Antagonism of CCR2

This compound exerts its pharmacological effect through a noncompetitive mode of action on the human CCR2 receptor.[2] This means that this compound does not directly compete with the natural ligand, MCP-1, for binding at the orthosteric site of the receptor. Instead, it is believed to bind to an allosteric site, a distinct location on the receptor, which induces a conformational change. This conformational change in CCR2 prevents the receptor from being activated, even when MCP-1 is bound. The inhibition by this compound has been described as insurmountable and reversible.[2]

This noncompetitive antagonism is a critical feature, as it suggests that the inhibitory effect of this compound may be maintained even in the presence of high local concentrations of MCP-1, a condition often found at inflammatory sites.

Quantitative Data on In Vitro Activity

The inhibitory potency of this compound has been quantified in several key functional assays that assess different stages of the CCR2 signaling cascade. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of MCP-1-Induced G-Protein Activation ([³⁵S]GTPγS Binding)

| Cell Line | IC50 (nM) | Reference |

| hCCR2-CHO Cell Membranes | 38 ± 9 | [1] |

Table 2: Inhibition of MCP-1-Induced Calcium Mobilization

| Cell Line/Cell Type | IC50 (nM) | Reference |

| hCCR2-CHO Cells | 13 ± 1 | [1] |

| THP-1 Cells | 13 ± 2 | [1] |

| Human Blood Monocytes | 43 ± 4 | [1] |

Table 3: Inhibition of Leukocyte Chemotaxis

| Cell Type | Chemoattractant | IC50 (nM) | Reference |

| Human PBMC | MCP-1 | 97 ± 16 | [1] |

Table 4: Inhibition of Radioligand Binding

| Cell Type | Radioligand | IC50 (µM) | Reference |

| Human Monocytes | ¹²⁵I-MCP-1 | 0.4 | [2] |

Detailed Experimental Protocols

The following are representative, detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to CCR2 upon ligand binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO) are prepared.

-

Assay Buffer: The assay is typically performed in a buffer containing HEPES, NaCl, MgCl₂, and saponin.

-

Reaction Mixture: In a 96-well plate, the hCCR2-CHO cell membranes are incubated with varying concentrations of this compound, a sub-maximal concentration of the agonist MCP-1, GDP, and the radiolabeled [³⁵S]GTPγS.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 30-60 minutes, to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound [³⁵S]GTPγS.

-

Quantification: After drying the filter plate, scintillation fluid is added to each well, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The percentage of inhibition by this compound at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs as a downstream consequence of CCR2 activation and G-protein signaling.

Experimental Workflow:

Methodology:

-

Cell Culture: Human monocytic THP-1 cells or other CCR2-expressing cells are cultured to an appropriate density.

-

Dye Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-sensitive form.

-

Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound for a specified time.

-

Stimulation: The cells are then stimulated with a concentration of MCP-1 known to elicit a sub-maximal calcium response.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The percentage of inhibition is calculated relative to the response with MCP-1 alone, and the IC50 value is determined using non-linear regression.

Leukocyte Chemotaxis Assay

This assay directly measures the ability of this compound to inhibit the directed migration of leukocytes, such as peripheral blood mononuclear cells (PBMCs), towards a gradient of a chemoattractant like MCP-1.

Experimental Workflow:

Methodology:

-

Cell Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation.

-

Compound Pre-incubation: The isolated PBMCs are pre-incubated with various concentrations of this compound.

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) with an upper and a lower compartment separated by a porous membrane is used. The lower chamber is filled with media containing an optimal concentration of MCP-1 to create a chemotactic gradient.

-

Cell Addition: The pre-incubated PBMCs are added to the upper chamber.

-

Incubation: The plate is incubated for a period of time (typically 2-4 hours) at 37°C to allow for cell migration through the pores of the membrane into the lower chamber.

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a cellular component (e.g., ATP or a fluorescent dye taken up by the cells) or by direct cell counting using a flow cytometer.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated in response to MCP-1 alone. The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound is a well-characterized, potent, and selective noncompetitive antagonist of the human CCR2 receptor. Its mechanism of action, involving allosteric inhibition of receptor activation, has been robustly demonstrated through a series of in vitro functional assays. The quantitative data from these assays consistently show its ability to inhibit key steps in the CCR2 signaling pathway, from G-protein activation to calcium mobilization and ultimately, leukocyte chemotaxis. This in-depth understanding of its mechanism of action provides a strong rationale for its investigation as a therapeutic agent in inflammatory and autoimmune diseases where the CCR2/CCL2 axis plays a pathogenic role.

References

- 1. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-27141491: An In-Depth Technical Guide to a Noncompetitive CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-27141491 is a potent and selective, orally active antagonist of the human C-C chemokine receptor 2 (CCR2). Operating through a noncompetitive mechanism, it targets an intracellular allosteric site on the receptor, effectively inhibiting the downstream signaling cascades initiated by the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in-vitro and in-vivo data, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.

Introduction

The C-C chemokine receptor 2 (CCR2) and its ligand, MCP-1 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of CCR2 antagonists has been a significant focus of pharmaceutical research.

This compound, with the chemical name (S)-3-(3,4-difluorophenyl)-5-(isoxazol-5-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester, emerged from discovery efforts as a potent and selective inhibitor of human CCR2.[1] A key feature of this compound is its noncompetitive mode of action, which offers potential advantages over traditional competitive antagonists, particularly in environments with high local concentrations of the endogenous ligand.

Mechanism of Action

This compound functions as a noncompetitive, functional antagonist of CCR2.[1] Unlike orthosteric antagonists that compete with the natural ligand for the same binding site, this compound binds to a distinct, intracellular allosteric site on the receptor.[2][3] This binding event induces a conformational change in the receptor that prevents its activation, even when MCP-1 is bound to the orthosteric site. This allosteric modulation effectively blocks the downstream signaling cascade, including G-protein coupling, phospholipase C activation, and subsequent calcium mobilization.[4]

The insurmountable and reversible nature of its inhibition is consistent with this noncompetitive mechanism.[1] This mode of action suggests that this compound could maintain its efficacy in the presence of high concentrations of MCP-1 often found at sites of inflammation.

Quantitative Data

The following tables summarize the key in-vitro and in-vivo quantitative data for this compound.

Table 1: In-Vitro Activity of this compound [1]

| Assay | Cell Line/System | Ligand | IC50 (nM) |

| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 |

| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 |

| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 |

| Ca²⁺ Mobilization | Human monocytes | MCP-1 | 43 ± 4 |

| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 |

| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | 400 |

Table 2: In-Vivo Efficacy of this compound in a Mouse Model of Thioglycollate-Induced Peritonitis [5]

| Dose (mg/kg, p.o., b.i.d.) | Inhibition of Leukocyte Influx (%) | Inhibition of Monocyte/Macrophage Influx (%) | Inhibition of T-lymphocyte Influx (%) |

| 3 | ED₅₀ | ED₅₀ | ED₅₀ |

Note: The original publication for the peritonitis model refers to a different but related CCR2 antagonist, JNJ-41443532, and provides an ED50 of 3 mg/kg. Specific percentage inhibitions for this compound in this model are not available in the provided search results.

Table 3: In-Vivo Efficacy of this compound in a Transgenic Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [1]

| Treatment | Effect |

| This compound (20 mg/kg, q.d.) | Significantly delayed the onset and temporarily reduced the neurological signs of EAE. |

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These are based on the methods described in the primary literature characterizing this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the ability of this compound to inhibit MCP-1-induced G-protein activation in membranes from CHO cells stably expressing human CCR2.

Protocol:

-

Membrane Preparation:

-

Culture hCCR2-CHO cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 10 µg/ml saponin, and 0.1% BSA).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, GDP (e.g., 10 µM final concentration), and varying concentrations of this compound.

-

Add the cell membrane preparation to each well.

-

Initiate the reaction by adding a mixture of [³⁵S]GTPγS (e.g., 0.1 nM final concentration) and MCP-1 (e.g., 10 nM final concentration).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Determine the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration of this compound relative to the control (MCP-1 stimulation without inhibitor).

-

Determine the IC₅₀ value by nonlinear regression analysis.

-

Calcium Mobilization Assay

This assay assesses the ability of this compound to block MCP-1-induced intracellular calcium release in cells expressing CCR2.

Protocol:

-

Cell Preparation:

-

Culture hCCR2-CHO, THP-1, or freshly isolated human monocytes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in a suitable assay buffer.

-

-

Assay Procedure:

-

Dispense the dye-loaded cells into a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Determine the percentage of inhibition at each concentration of this compound compared to the control (MCP-1 stimulation without inhibitor).

-

Calculate the IC₅₀ value using nonlinear regression.

-

Chemotaxis Assay

This assay evaluates the effect of this compound on the migration of human peripheral blood mononuclear cells (PBMCs) towards a gradient of MCP-1.

Protocol:

-

Cell Preparation:

-

Isolate PBMCs from healthy human blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

-

Assay Procedure:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

In the lower wells, add assay medium containing MCP-1 at a chemoattractant concentration (e.g., 10 nM).

-

In the upper wells, add the PBMC suspension that has been pre-incubated with varying concentrations of this compound.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes).

-

-

Cell Migration Quantification:

-

After incubation, remove the membrane.

-

Stain and count the cells that have migrated to the lower wells. This can be done manually using a microscope or with an automated cell counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the control (migration towards MCP-1 without inhibitor).

-

Determine the IC₅₀ value using nonlinear regression analysis.

-

Visualizations

CCR2 Signaling Pathway and Inhibition by this compound

Caption: CCR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In-Vitro Characterization

Caption: Workflow for the in-vitro characterization of this compound.

Pharmacokinetics and Development Status

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties of this compound, are not extensively available in the public domain. The primary literature describes it as "orally active" in mice, which suggests adequate oral bioavailability in that species.[1]

There is no evidence of this compound having entered clinical trials. A search of clinical trial registries and Johnson & Johnson's development pipeline does not yield any results for this specific compound. It is plausible that the development of this compound was discontinued during the preclinical phase for reasons that have not been publicly disclosed. Several other CCR2 antagonists have faced challenges in clinical development, often related to a lack of efficacy or unforeseen side effects.

Conclusion

This compound is a well-characterized preclinical CCR2 antagonist with a distinct noncompetitive, allosteric mechanism of action. The available in-vitro and in-vivo data demonstrate its potency and selectivity in inhibiting the CCR2 signaling pathway. This technical guide provides a consolidated resource for researchers interested in this compound or in the broader field of CCR2 antagonism. The detailed experimental protocols and visual representations of its mechanism and characterization workflow are intended to facilitate further research and understanding of this class of molecules. While the clinical development of this compound did not proceed, the insights gained from its study contribute to the ongoing efforts to develop effective therapies for inflammatory and autoimmune diseases by targeting the CCR2-CCL2 axis.

References

- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

JNJ-27141491: A Technical Guide to its Function as a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-27141491, chemically identified as (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, is a potent and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1] This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators in the inflammatory response, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation.[2][3][4][5] Dysregulation of the CCL2/CCR2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[2][3][4][5] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, in vitro and in vivo pharmacological profile, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound functions as a noncompetitive antagonist of the human CCR2 receptor.[1][6] This means it inhibits the receptor's activity through a binding site distinct from the one used by its endogenous ligand, CCL2.[7][8] This allosteric modulation results in an insurmountable and reversible inhibition of CCR2 function.[1] The binding of this compound to an intracellular domain of CCR2 prevents the conformational changes necessary for downstream signaling, even in the presence of high concentrations of CCL2.[7][8]

The CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2, CCR2 activates intracellular signaling cascades that are crucial for monocyte chemotaxis, a directed migration of cells towards a chemical gradient.[2][3] Key downstream pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK pathways.[2] These signaling events ultimately regulate cellular processes such as migration, survival, and proliferation.[2][3]

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified across several in vitro functional assays. The following tables summarize the key findings.

| In Vitro Assay | Cell Line/System | Ligand | IC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 | [6] |

| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 | [6] |

| THP-1 cells | MCP-1 | 13 ± 2 | [6] | |

| Human blood monocytes | MCP-1 | 43 ± 4 | [6] | |

| Leukocyte Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [6] |

| Radioligand Binding | Human monocytes | ¹²⁵I-MCP-1 | 400 | [1] |

| In Vivo Model | Species | Dosage | Effect | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Transgenic hCCR2-expressing mice | 20 mg/kg q.d. | Significantly delayed onset and temporarily reduced neurological signs | [1] |

| Monocyte/Neutrophil Recruitment | Transgenic hCCR2-expressing mice | 5-40 mg/kg q.d. or b.i.d. | Dose-dependent inhibition of monocyte and neutrophil recruitment to the alveolar space | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and tailored for the characterization of a CCR2 antagonist like this compound.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells: Membranes from CHO cells stably expressing human CCR2 (hCCR2-CHO).

-

Radioligand: ¹²⁵I-labeled human CCL2 (MCP-1).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plate: 96-well glass fiber (GF/C) filter plate.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Culture hCCR2-CHO cells and prepare membrane fractions by homogenization and centrifugation. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

-

25 µL of serially diluted this compound.

-

-

Add 50 µL of ¹²⁵I-MCP-1 to all wells at a final concentration of approximately 50 pM.

-

Add 125 µL of the hCCR2-CHO membrane suspension (typically 5-10 µg of protein per well).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with 200 µL of ice-cold wash buffer using a vacuum manifold.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to CCR2 upon ligand binding.

Materials:

-

Cells: Membranes from hCCR2-CHO cells.

-

Reagents: [³⁵S]GTPγS, GDP, MCP-1, this compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, pre-incubate hCCR2-CHO membranes (10-20 µg protein/well) with varying concentrations of this compound for 15 minutes at 30°C in assay buffer containing 10 µM GDP.

-

Add a fixed concentration of MCP-1 (EC50 concentration) to stimulate the receptor.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Filtration and Quantification: Terminate the reaction by rapid filtration through a GF/C filter plate, followed by washing with cold buffer. Measure the bound radioactivity by scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of MCP-1-stimulated [³⁵S]GTPγS binding against the antagonist concentration.

Calcium Mobilization Assay

This assay measures the ability of a CCR2 antagonist to inhibit the transient increase in intracellular calcium concentration induced by CCL2.

Materials:

-

Cells: THP-1 cells (human monocytic cell line) or hCCR2-CHO cells.

-

Reagents: MCP-1, this compound, Fluo-4 AM or other calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities.

Procedure:

-

Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and resuspend cells in assay buffer.

-

Dye Loading: Incubate cells with Fluo-4 AM (typically 1-5 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye and resuspend in assay buffer.

-

Assay Setup: Add the dye-loaded cell suspension to a 96-well plate.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject a fixed concentration of MCP-1 (EC80 concentration) and immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium mobilization. Calculate the percentage of inhibition by this compound and determine the IC50 value.

In Vitro Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell Inserts: 5 µm pore size for a 24-well plate.

-

Detection Reagent: Calcein-AM or similar viability stain.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood or culture THP-1 cells. Resuspend cells in assay medium.

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing MCP-1 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without MCP-1.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification of Migrated Cells: Carefully remove the inserts. The number of migrated cells in the lower chamber can be quantified by lysing the cells and measuring the fluorescence of a DNA-intercalating dye (e.g., CyQuant) or by pre-labeling the cells with Calcein-AM and measuring the fluorescence of the migrated cells.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and orally active noncompetitive antagonist of the human CCR2 receptor. Its ability to effectively block the CCL2/CCR2 signaling pathway, a central axis in inflammatory cell recruitment, has been demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of CCR2 in inflammatory and autoimmune diseases. Further investigation into the clinical efficacy and safety of this compound and similar CCR2 antagonists is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Microbiome methods in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-27141491: A Technical Guide to its Role in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation. By blocking the CCR2 signaling pathway, this compound has demonstrated significant anti-inflammatory activity in a range of preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental data related to this compound, intended to serve as a resource for researchers in the fields of immunology and drug development.

Core Mechanism of Action: Noncompetitive Antagonism of CCR2

This compound functions as a noncompetitive antagonist of human CCR2.[1][2][3] This mode of action means that it inhibits receptor signaling in a manner that is not surmountable by increasing concentrations of the natural ligand, MCP-1.[1] The inhibition is reversible.[1] This interaction prevents the downstream signaling cascade that is normally initiated by MCP-1 binding, which includes G-protein coupling, calcium mobilization, and ultimately, chemotaxis of inflammatory cells.[1][4]

Signaling Pathway

The binding of MCP-1 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key signal for cell migration and activation. This compound, by binding to a site on CCR2 distinct from the MCP-1 binding site, prevents this conformational change and subsequent signaling cascade.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type/System | Ligand(s) | IC50 Value | Reference |

| Functional Assays | ||||

| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 nM | [2] |

| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 nM | [2] |

| THP-1 cells | MCP-1 | 13 ± 2 nM | [2] | |

| Human blood monocytes | MCP-1 | 43 ± 4 nM | [2] | |

| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [2] |

| Binding Assay | ||||

| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | 0.4 µM | [1] |

| Mouse, rat, and dog cells | ¹²⁵I-MCP-1 | > 10 µM | [1] |

Table 2: In Vivo Activity of this compound in Transgenic hCCR2 Knock-in Mice

| Animal Model | Treatment Regimen | Endpoint | Inhibition/Effect | Reference |

| Pulmonary Inflammation | ||||

| mMCP-1/LPS-induced | 5 mg/kg (q.d., oral) | Monocyte Influx | 27% inhibition | [2] |

| 10 mg/kg (q.d., oral) | Monocyte Influx | 49% inhibition | [2] | |

| 20 mg/kg (q.d., oral) | Monocyte Influx | 57% inhibition | [2] | |

| 40 mg/kg (q.d., oral) | Monocyte Influx | 77% inhibition | [2] | |

| 5 mg/kg (b.i.d., oral) | Monocyte Influx | 22% inhibition | [2] | |

| 20 mg/kg (b.i.d., oral) | Monocyte Influx | 74% inhibition | [2] | |

| Autoimmune Encephalomyelitis (EAE) | ||||

| 20 mg/kg (q.d., oral) for 16 days | Onset of Neurological Signs | Significantly delayed | [2] | |

| Severity of Neurological Signs | Temporarily reduced | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard protocols in the field.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to CCR2 upon ligand binding.

References

- 1. benchchem.com [benchchem.com]

- 2. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]

JNJ-27141491: A Technical Overview of a Noncompetitive CCR2 Antagonist

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). Developed by Johnson & Johnson, this small molecule emerged from a 2-thioimidazole chemical series and demonstrated significant anti-inflammatory properties in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key preclinical data, and the experimental methodologies used to characterize this compound. It is intended to serve as a resource for researchers in the fields of immunology, inflammation, and drug development who are interested in the modulation of the CCL2-CCR2 signaling axis.

Introduction

The interaction between the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor CCR2 is a critical signaling pathway that governs the migration and recruitment of monocytes and macrophages to sites of inflammation.[1] This axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule antagonists for CCR2 has been a significant focus of pharmaceutical research.

This compound, with the chemical name (S)-3-[3-(3,4-difluorophenyl)propyl]-5-(isoxazol-5-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester, was identified as a potent and functional antagonist of human CCR2.[1] A key feature of this compound is its noncompetitive mode of action, suggesting it binds to an allosteric site on the receptor.[1] This document details the scientific journey of this compound, from its chemical synthesis and structure-activity relationship (SAR) to its in vitro and in vivo pharmacological profile.

Discovery and Synthesis

This compound belongs to a series of 2-thioimidazole derivatives. The discovery process involved the optimization of a lead compound to improve metabolic stability and oral bioavailability. Early compounds in the series, which were 4,5-diesters, were potent but suffered from rapid hydrolysis to inactive acid metabolites.

The key innovation leading to this compound was the replacement of one of the ester groups with a small, 5-membered heterocyclic substituent at the 4-position of the imidazole core.[2] This modification reduced the hydrolysis of the remaining ester at the 5-position, leading to compounds with improved stability and systemic exposure after oral administration.[2]

Logical Flow of Synthesis and Optimization

Caption: Optimization path from the initial lead to this compound.

Mechanism of Action

This compound functions as a noncompetitive and reversible antagonist of the human CCR2 receptor.[1] This mode of action means that it inhibits receptor signaling in a way that cannot be overcome by increasing the concentration of the natural ligand, CCL2. This is consistent with binding to an allosteric site, a location on the receptor distinct from the orthosteric site where CCL2 binds. This noncompetitive antagonism was observed in functional assays such as MCP-1-induced Ca²⁺ mobilization.[1]

CCR2 Signaling Pathway and Point of Inhibition

The binding of CCL2 to CCR2 initiates a cascade of intracellular events typical of G-protein coupled receptors (GPCRs). This includes the exchange of GDP for GTP on the Gαi subunit, leading to downstream signaling that ultimately results in cellular responses like chemotaxis. This compound interrupts this process by binding to CCR2 and preventing the conformational changes necessary for G-protein activation, even when CCL2 is bound.

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Preclinical Data

The pharmacological profile of this compound was characterized through a series of in vitro and in vivo studies.

In Vitro Activity

This compound demonstrated potent inhibition of human CCR2-mediated functions with IC₅₀ values in the nanomolar range.[1] It showed high selectivity for CCR2 over other tested chemokine receptors.[1]

| Assay | Cell Type / System | Ligand | IC₅₀ (nM) | Reference |

| [³⁵S]GTPγS Binding | hCCR2-CHO Cell Membranes | MCP-1 | 38 ± 9 | [1] |

| Ca²⁺ Mobilization | hCCR2-CHO Cells | MCP-1 | 13 ± 1 | [1] |

| Ca²⁺ Mobilization | THP-1 Cells | MCP-1 | 13 ± 2 | [1] |

| Ca²⁺ Mobilization | Human Blood Monocytes | MCP-1 | 43 ± 4 | [1] |

| Leukocyte Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [1] |

| ¹²⁵I-MCP-1 Binding | Human Monocytes | MCP-1 | 400 | [1] |

Table 1: In Vitro Potency of this compound

Notably, this compound showed poor activity against rodent and canine CCR2 (IC₅₀ > 10 µM), necessitating the use of transgenic mice expressing human CCR2 for in vivo studies.[1]

In Vivo Efficacy

In vivo studies were conducted in transgenic mice where the murine CCR2 gene was replaced with its human counterpart. Oral administration of this compound demonstrated dose-dependent anti-inflammatory effects.[1]

| Animal Model | Treatment Regimen | Effect | Reference |

| MCP-1/LPS-induced leukocyte recruitment to the alveolar space in hCCR2 transgenic mice | 5-40 mg/kg q.d. or b.i.d. (oral) | Dose-dependent inhibition of monocyte and neutrophil recruitment. At 40 mg/kg q.d., monocyte influx was inhibited by 77%. | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 transgenic mice | 20 mg/kg q.d. (oral) | Significantly delayed onset and temporarily reduced neurological signs. | [1] |

Table 2: In Vivo Efficacy of this compound

Pharmacokinetics

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute oral bioavailability have not been detailed in the primary publications, the compound is described as orally active and providing sufficient systemic exposure after oral administration to achieve efficacy in vivo.[1][2]

| Parameter | Species | Value | Reference |

| Oral Activity | hCCR2 Transgenic Mice | Demonstrated efficacy with oral dosing | [1] |

| Systemic Exposure | Not specified | Sufficient for in vivo pharmacology | [2] |

Table 3: Preclinical Pharmacokinetic Profile of this compound (Qualitative)

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. This suggests that the development of this specific compound may have been discontinued during the preclinical phase for reasons that have not been publicly disclosed. Another CCR2 antagonist from Johnson & Johnson, JNJ-41443532, did advance to Phase 2 clinical trials for type 2 diabetes mellitus.[3]

Experimental Protocols

The following sections describe the general methodologies for the key assays used to characterize CCR2 antagonists like this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor.

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Protocol Outline:

-

Membrane Preparation: Cell membranes from CHO cells stably expressing human CCR2 are prepared by homogenization and centrifugation.

-

Assay Reaction: Membranes are incubated in an assay buffer containing GDP, the test antagonist at various concentrations, a fixed concentration of agonist (e.g., MCP-1), and [³⁵S]GTPγS.

-

Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.

-

Termination: The assay is terminated by rapid filtration through GF/B filters using a cell harvester, separating bound from unbound radiolabel.

-

Washing: Filters are washed with ice-cold buffer.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific [³⁵S]GTPγS binding (IC₅₀) is calculated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

Protocol Outline:

-

Cell Preparation: hCCR2-expressing cells (e.g., CHO or THP-1) are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound).

-

Agonist Stimulation: A fixed concentration of agonist (MCP-1) is added to the wells.

-

Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The IC₅₀ value is determined by plotting the inhibition of the calcium response against the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Protocol Outline:

-

Cell Isolation: Primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are isolated and resuspended in assay medium.

-

Assay Setup: A chemoattractant (MCP-1) is placed in the lower chamber of a Boyden or Transwell plate.

-

Cell Addition: The cell suspension, pre-incubated with various concentrations of the antagonist, is added to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: The plate is incubated for several hours at 37°C to allow cell migration.

-

Quantification: The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The concentration of antagonist that causes 50% inhibition of cell migration is calculated.

Conclusion

This compound is a well-characterized preclinical CCR2 antagonist that exemplifies a successful medicinal chemistry effort to overcome challenges of metabolic instability in a lead series. Its potent and selective noncompetitive antagonism of human CCR2 translated to significant anti-inflammatory efficacy in relevant in vivo models. While the compound itself does not appear to have progressed to clinical development, the data and methodologies associated with its discovery provide a valuable technical resource for the ongoing development of CCR2-targeted therapeutics. The insights gained from the this compound program contribute to the broader understanding of CCR2 pharmacology and the potential for allosteric modulation of chemokine receptors.

References

- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent, orally bioavailable small-molecule inhibitors of the human CCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-27141491: A Technical Guide to a Potent and Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-27141491 is a potent, selective, and orally active noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity. Detailed methodologies for key in vitro and in vivo assays are presented to facilitate the replication and extension of research. All quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for its mechanism of action and experimental application.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the thioxo-imidazole class of compounds.

Chemical Structure:

-

IUPAC Name: methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate[1]

-

SMILES: CC--INVALID-LINK--N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC[1]

-

InChI Key: SYARXICKXVXWNA-GFCCVEGCSA-N[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C17H15F2N3O3S | [1][2] |

| Molecular Weight | 379.38 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Purity | ≥98% | [2][4] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2][3] |

| Storage | Store at +4°C | [2][3] |

| CAS Number | 871313-59-6 | [2][5] |

Biological Activity and Mechanism of Action

This compound is a selective and noncompetitive antagonist of the human CCR2 receptor.[5][6] Its mechanism of action involves binding to an intracellular domain of the receptor, thereby preventing the downstream signaling induced by CCR2 ligands such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[6] This inhibition is insurmountable and reversible.[7]

In Vitro Activity

This compound has demonstrated potent inhibitory activity in a range of in vitro functional assays.

| Assay | Cell Type/System | Ligand | IC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 | [5] |

| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 | [5] |

| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 | [5] |

| Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 | [5] |

| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [5] |

| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | ~400 | [7] |

In Vivo Activity

The oral activity of this compound has been demonstrated in a transgenic mouse model expressing human CCR2. In an experimental autoimmune encephalomyelitis (EAE) model, a model for multiple sclerosis, oral administration of this compound (20 mg/kg, once daily) significantly delayed the onset and reduced the neurological signs of the disease.[7] Furthermore, in a model of pulmonary inflammation induced by MCP-1 and lipopolysaccharide, oral administration of this compound dose-dependently inhibited the recruitment of monocytes and neutrophils.[7]

Signaling Pathway

This compound inhibits the canonical signaling pathway of CCR2. Upon binding of its ligand, MCP-1, CCR2 activates intracellular G-proteins, leading to a cascade of downstream events culminating in cellular responses like chemotaxis.

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the ability of a compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the target receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO).

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), EGTA (1 mM), NaCl (100 mM), GDP (10 µM), and 0.5% BSA.

-

Reaction Mixture: In a 96-well plate, combine hCCR2-CHO cell membranes (10-20 µg protein/well), varying concentrations of this compound, and MCP-1 (at its EC₈₀ concentration).

-

Initiation: Add [³⁵S]GTPγS (0.1-0.5 nM) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

MCP-1-Induced Calcium Mobilization Assay

This assay assesses the ability of a compound to block the increase in intracellular calcium concentration triggered by MCP-1 binding to CCR2.

Protocol:

-

Cell Culture: Culture hCCR2-CHO cells or THP-1 cells in appropriate media to 80-90% confluency.

-

Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for 15-30 minutes.

-

Signal Detection: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject a solution of MCP-1 (at its EC₈₀ concentration) and continue to monitor the fluorescence signal over time.

-

Data Analysis: Calculate the change in fluorescence (peak minus baseline) and plot it against the concentration of this compound to determine the IC₅₀ value.

Monocyte Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant gradient of MCP-1.

Protocol:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate with a porous membrane). Add MCP-1 (at a concentration that induces optimal migration) to the lower chamber.

-

Cell Preparation: Resuspend the isolated monocytes in assay medium and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.

-

Migration: Add the pre-incubated monocytes to the upper chamber of the Transwell plate.

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified incubator to allow cell migration.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells and measuring the optical density.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of migration against the concentration of this compound.

Experimental Workflow: In Vivo EAE Model

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for studying the pathogenesis and potential treatments for multiple sclerosis.

Caption: Experimental workflow for the in vivo EAE model.

Pharmacokinetic Properties

Based on the comprehensive searches conducted, detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, oral bioavailability, and half-life) are not publicly available in the reviewed literature. The compound has been described as "orally active" in a transgenic mouse model, indicating sufficient oral absorption and exposure to elicit a pharmacological response.[7]

Conclusion

This compound is a well-characterized, potent, and selective noncompetitive antagonist of CCR2 with demonstrated in vitro and in vivo activity. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery who are interested in targeting the CCR2-CCL2 axis. Further studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential in various inflammatory and autoimmune diseases.

References

- 1. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 2. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]

- 3. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

- 4. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental autoimmune encephalomyelitis induction and monitoring [bio-protocol.org]

- 6. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]

- 7. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]

JNJ-27141491: A Technical Guide to its Target Validation as a Noncompetitive CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for JNJ-27141491, a potent and orally active antagonist of the human CC chemokine receptor 2 (CCR2). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and illustrates the relevant biological pathways and workflows.

Executive Summary

This compound, with the chemical name (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, has been identified as a selective, noncompetitive, and functional antagonist of the human CCR2.[1][] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical pathway in the recruitment of inflammatory leukocytes to sites of inflammation.[1][3] this compound disrupts this signaling cascade by binding to an allosteric, intracellular site on the CCR2 receptor, thereby inhibiting receptor function without competing with the natural ligand for its binding site.[4][5][6][7] This unique mechanism of action has been validated through a series of comprehensive in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action: Allosteric Antagonism of CCR2

This compound exhibits an insurmountable and reversible inhibition of CCR2 function, which is characteristic of a noncompetitive mode of action.[1][] Unlike orthosteric antagonists that directly compete with endogenous ligands at the extracellular binding site, this compound binds to a topographically distinct, intracellular pocket on the CCR2 receptor.[4][5][6][7] This allosteric modulation induces a conformational change in the receptor that prevents intracellular signaling, even when the natural ligand (e.g., MCP-1) is bound to the orthosteric site. This mechanism effectively blocks downstream signaling cascades, such as G-protein activation and calcium mobilization.

Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across a range of biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Ligand | IC50 Value | Reference |

| Ca²+ Mobilization | Human CCR2-expressing cells | MCP-1, MCP-3, MCP-4 | 7-97 nM | [1][][3] |

| Leukocyte Chemotaxis | Human leukocytes | MCP-1 | 7-97 nM | [1][3] |

| GTPγS Binding | Human CCR2-expressing cells | MCP-1 | 7-97 nM | [1][3] |

| Radioligand Binding | Human Monocytes | ¹²⁵I-MCP-1 | 0.4 µM (400 nM) | [1][][3] |

| Radioligand Binding | Mouse, Rat, Dog Cells | ¹²⁵I-MCP-1 | > 10 µM | [1][][3] |

Table 2: In Vivo Efficacy of this compound in hCCR2 Transgenic Mice

| Animal Model | Dosing Regimen (Oral) | Outcome | Reference |

| MCP-1/LPS-induced pulmonary inflammation | 5-40 mg/kg q.d. or b.i.d. | Dose-dependent inhibition of monocyte and neutrophil recruitment. | [1][] |

| Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg q.d. | Significantly delayed onset and temporarily reduced neurological signs. | [1][] |

Experimental Protocols

Detailed methodologies for the key experiments are described below. These protocols are based on standard pharmacological assays and the available literature on this compound.

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to CCR2 upon ligand binding.

-

Membrane Preparation : Membranes from cells stably expressing human CCR2 are prepared by homogenization and centrifugation.

-

Assay Buffer : The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and GDP.

-

Reaction Mixture : Membranes are incubated with varying concentrations of this compound, a submaximal concentration of the agonist (MCP-1), and [³⁵S]GTPγS.

-

Incubation : The reaction is incubated at 30°C to allow for GTPγS binding to activated G-proteins.

-

Termination and Measurement : The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis : IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR2 activation.

-

Cell Preparation : Human CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation : Cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Agonist Stimulation : Cells are stimulated with an EC80 concentration of a CCR2 agonist (e.g., MCP-1, MCP-3, or MCP-4).

-

Fluorescence Measurement : The change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis : The inhibition of the calcium flux by this compound is used to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of leukocytes towards a chemoattractant.

-

Cell Isolation : Primary human monocytes or a monocytic cell line are isolated and resuspended in assay medium.

-

Assay Setup : A multi-well chemotaxis chamber (e.g., Transwell) is used, with a porous membrane separating the upper and lower chambers.

-

Loading : The lower chamber is filled with medium containing MCP-1. The upper chamber is loaded with the cell suspension, which has been pre-incubated with different concentrations of this compound.

-

Incubation : The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.

-

Quantification : Migrated cells in the lower chamber are quantified using a cell viability assay (e.g., Calcein AM staining) or by direct cell counting.

-

Data Analysis : The percentage of inhibition of chemotaxis is calculated for each concentration of this compound to determine the IC50.

Conclusion

The comprehensive target validation studies for this compound robustly establish it as a potent, selective, and orally bioavailable noncompetitive antagonist of human CCR2. Its unique allosteric mechanism of action confers insurmountable antagonism against CCR2-mediated functions in vitro and translates to significant anti-inflammatory activity in vivo. These findings validate CCR2 as a druggable target for inflammatory diseases and position this compound as a valuable pharmacological tool and a lead compound for the development of novel therapeutics.

References

- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

JNJ-27141491: A Technical Review of a Noncompetitive CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the scientific literature on JNJ-27141491, a potent and orally active noncompetitive antagonist of the human chemokine receptor CCR2. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental applications.

Core Compound Information

| Property | Value | Source |

| Full Name | (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester | [1] |

| Molecular Formula | C17H15F2N3O3S | [2] |

| Molecular Weight | 379.38 g/mol | [2] |

| CAS Number | 871313-59-6 | [2] |

| Mechanism of Action | Noncompetitive and orally active functional antagonist of human CCR2 | [1][3] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [2] |

Quantitative In Vitro Activity

This compound has been shown to potently inhibit the function of the human CCR2 receptor across a variety of assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay | Cell Type/System | Ligand | IC50 Value | Source |

| Ca2+ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 nM | [3] |

| THP-1 cells | MCP-1 | 13 ± 2 nM | [3] | |

| Human blood monocytes | MCP-1 | 43 ± 4 nM | [3] | |

| [35S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 nM | [3] |

| Leukocyte Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM | [3] |

| 125I-MCP-1 Binding | Human monocytes | MCP-1 | 0.4 µM | [1] |

| MCP-1 Binding | Mouse, rat, and dog cells | MCP-1 | > 10 µM | [1] |

Quantitative In Vivo Efficacy

The oral administration of this compound has demonstrated anti-inflammatory activity in transgenic mice expressing human CCR2.

| Animal Model | Treatment Regimen | Effect | Source |

| LPS-induced Leukocyte Recruitment in hCCR2 knock-in mice | 5-40 mg/kg q.d. or b.i.d. (oral) | Dose-dependent inhibition of monocyte and neutrophil recruitment to the alveolar space. At 40 mg/kg q.d., monocyte influx was inhibited by 77%. | [1][3] |

| Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 knock-in mice | 20 mg/kg q.d. for 16 days (oral) | Significantly delayed onset and temporarily reduced neurological signs. | [1][3] |

Experimental Protocols

In Vitro Assays

1. MCP-1-Induced Ca2+ Mobilization Assay

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO), THP-1 cells, or human peripheral blood monocytes.

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid to prevent dye leakage.

-

The loaded cells are then exposed to varying concentrations of this compound for a predetermined incubation period.

-

Following incubation with the antagonist, cells are stimulated with a specific concentration of monocyte chemoattractant protein-1 (MCP-1).

-

The resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The IC50 value is calculated by determining the concentration of this compound that inhibits 50% of the maximal calcium response induced by MCP-1.[1][2]

-

2. [35S]GTPγS Binding Assay

-

System: Membranes prepared from hCCR2-CHO cells.

-

Methodology:

-

Cell membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound.

-

The binding reaction is initiated by the addition of MCP-1.

-

The incubation is carried out at 30°C for a specified time and then terminated by rapid filtration through glass fiber filters.

-

The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

The IC50 value represents the concentration of this compound that inhibits 50% of the specific [35S]GTPγS binding stimulated by MCP-1.[1]

-

3. Leukocyte Chemotaxis Assay

-

Cells: Human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used.

-

The lower chamber is filled with a medium containing MCP-1 as a chemoattractant.

-

PBMCs, pre-incubated with different concentrations of this compound, are placed in the upper chamber.

-

The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

-

The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

The IC50 is the concentration of this compound that causes a 50% reduction in the number of migrated cells compared to the control.[1]

-

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Leukocyte Recruitment in hCCR2 Knock-in Mice

-

Animal Model: Transgenic mice in which the murine CCR2 gene has been replaced with the human CCR2 gene, making them responsive to human-specific CCR2 antagonists.

-

Methodology:

-

Mice are orally administered with this compound or a vehicle control at doses ranging from 5 to 40 mg/kg, either once (q.d.) or twice (b.i.d.) daily.

-

To induce an inflammatory response, mice are intratracheally instilled with a combination of murine MCP-1 and lipopolysaccharide (LPS).

-

After 48 hours, bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.

-

The number of monocytes and neutrophils in the BAL fluid is determined by differential cell counting to assess the extent of leukocyte recruitment.

-

The efficacy of this compound is evaluated by the dose-dependent reduction in the influx of these inflammatory cells into the alveolar space.[1]

-

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Animal Model: hCCR2 knock-in mice.

-

Methodology:

-

EAE, a model for multiple sclerosis, is induced in the mice, typically by immunization with a myelin-derived peptide in complete Freund's adjuvant, followed by pertussis toxin injections.

-

Mice are treated daily with an oral dose of this compound (e.g., 20 mg/kg) or vehicle, starting from the day of immunization or the onset of clinical signs.

-

The development and severity of neurological signs (e.g., tail limpness, limb paralysis) are monitored and scored daily.

-

The effectiveness of the treatment is assessed by its ability to delay the onset of the disease and reduce the severity of the clinical scores compared to the vehicle-treated group.[1][2]

-

Visualizations

Signaling Pathway of CCR2 and Inhibition by this compound

References

- 1. Pharmacological profile of this compound [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

JNJ-27141491: A Technical Guide for the Study of Monocyte Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of JNJ-27141491, a selective, noncompetitive, and orally active antagonist of the human chemokine receptor CCR2. The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical driver of monocyte and macrophage recruitment to sites of inflammation.[1] This signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1] This document details the pharmacological profile of this compound, presenting key quantitative data, comprehensive experimental protocols for its characterization, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and the CCL2-CCR2 Axis

Monocyte recruitment from the bloodstream into tissues is a fundamental process in both homeostasis and inflammation.[2] This process is tightly regulated by chemokine gradients, with the CCL2-CCR2 signaling axis playing a predominant role in the trafficking of inflammatory monocytes.[3][4] Dysregulation of this axis is a hallmark of various chronic inflammatory conditions.[5]

This compound, with the chemical name (S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, has been identified as a potent and selective antagonist of human CCR2.[6] It functions in a noncompetitive and reversible manner, making it a valuable tool for investigating the roles of CCR2 in monocyte-mediated pathologies.[6][7] A key characteristic of this compound is its oral activity, which allows for systemic administration in in vivo studies.[1][6]

Mechanism of Action: Targeting the CCL2-CCR2 Signaling Pathway

The CCL2-CCR2 signaling cascade is initiated by the binding of CCL2 to the G protein-coupled receptor (GPCR), CCR2, expressed on the surface of monocytes. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in chemotaxis, the directed migration of cells towards the chemokine source. This compound exerts its inhibitory effect by acting as a noncompetitive antagonist of CCR2.[6] This means it does not compete with CCL2 for the same binding site but rather binds to a different site on the receptor, inducing a conformational change that prevents receptor activation even when CCL2 is bound.[6]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | hCCR2-CHO cell membranes | MCP-1 | 38 ± 9 | [1] |

| Ca²⁺ Mobilization | hCCR2-CHO cells | MCP-1 | 13 ± 1 | [1] |

| Ca²⁺ Mobilization | THP-1 cells | MCP-1 | 13 ± 2 | [1] |

| Ca²⁺ Mobilization | Human blood monocytes | MCP-1 | 43 ± 4 | [1] |

| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 | [1] |

| ¹²⁵I-MCP-1 Binding | Human monocytes | ¹²⁵I-MCP-1 | ~400 | [6] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Monocyte Recruitment

This study utilized transgenic mice expressing human CCR2.[1][6] Recruitment was induced by intratracheal instillation of mMCP-1/LPS.[6]

| Dosage (mg/kg) | Dosing Regimen | Monocyte Influx Inhibition (%) | Neutrophil Influx Inhibition (%) | Reference |

| 5 | Once daily | 27 | 8 | [1] |

| 10 | Once daily | 49 | 20 | [1] |

| 20 | Once daily | 57 | 45 | [1] |

| 40 | Once daily | 77 | 56 | [1] |

| 5 | Twice daily | 22 | 20 | [1] |

| 20 | Twice daily | 74 | 45 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key assays used to characterize this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to CCR2.

Materials:

-

hCCR2-expressing cell membranes (e.g., from CHO cells)

-

Assay buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (10 µM final concentration)

-

[³⁵S]GTPγS (0.1 nM final concentration)

-

MCP-1 (agonist, at EC₅₀ concentration)

-

This compound (test compound)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Thaw hCCR2 cell membranes on ice and dilute to the desired concentration in assay buffer.

-

In a 96-well plate, add assay buffer, GDP, MCP-1, and serial dilutions of this compound.

-

Add the cell membrane suspension to each well.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer (e.g., 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.